Pyridin-4-ylmethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-4-ylmethyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates It is characterized by a pyridine ring substituted at the 4-position with a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridin-4-ylmethyl methanesulfonate can be synthesized through the reaction of pyridine-4-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of pyridine-4-ylmethyl methanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyridin-4-ylmethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The pyridine ring can undergo oxidation reactions to form N-oxides.
Reduction: The compound can be reduced to form pyridine-4-ylmethyl alcohol
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products
Scientific Research Applications
Pyridin-4-ylmethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of pyridine-4-ylmethyl methanesulfonate involves the alkylation of nucleophilic sites in biomolecules. The methanesulfonate group acts as a leaving group, allowing the pyridine-4-ylmethyl moiety to form covalent bonds with nucleophiles such as amino acids, nucleotides, and other cellular components. This alkylation can lead to changes in the structure and function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Pyridine-4-ylmethyl chloride
- Pyridine-4-ylmethyl bromide
- Pyridine-4-ylmethyl iodide
Uniqueness
Pyridin-4-ylmethyl methanesulfonate is unique due to its methanesulfonate group, which provides distinct reactivity compared to other halide derivatives. The methanesulfonate group is a better leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the compound’s stability and solubility in various solvents make it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C7H9NO3S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
pyridin-4-ylmethyl methanesulfonate |
InChI |
InChI=1S/C7H9NO3S/c1-12(9,10)11-6-7-2-4-8-5-3-7/h2-5H,6H2,1H3 |
InChI Key |
CPINCHPMOOSKIU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=CC=NC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.